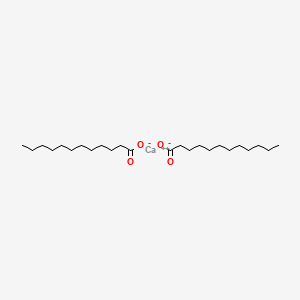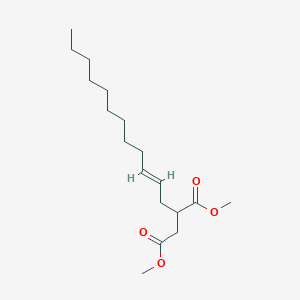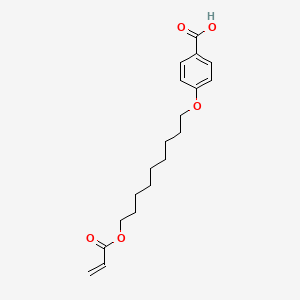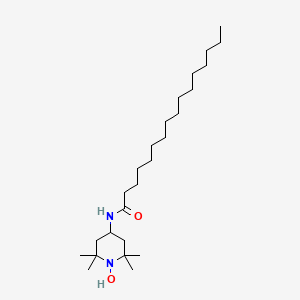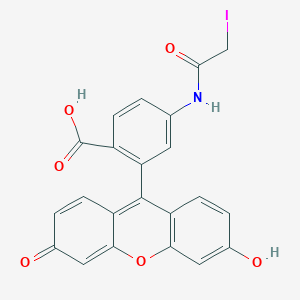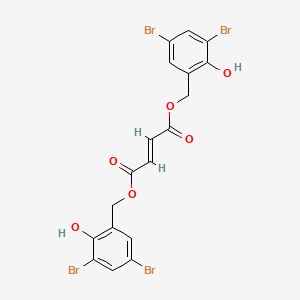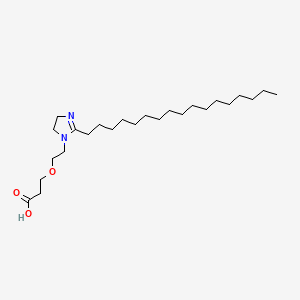![molecular formula C11H21NO3 B13835090 tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of Boc (tert-butoxycarbonyl) protection. The reaction conditions often include:
Reagents: Boc anhydride, ethanol, and ammonia solution.
Conditions: The reaction mixture is cooled in an ice bath, and the ammonia solution is added slowly. The mixture is then stirred at 0°C for 1 hour and at room temperature for 18 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is used as a building block for synthesizing more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine
In biological and medical research, this compound is used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it valuable in drug development and biochemical studies .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic processes. This stability is due to the electron-withdrawing nature of the carbamate group, which reduces the nucleophilicity of the amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: Another carbamate used in pharmaceutical synthesis.
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: Used in similar applications with slight structural differences.
Uniqueness
tert-Butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)/t9-/m1/s1 |
Clave InChI |
RMDGQPFDHSRKFU-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


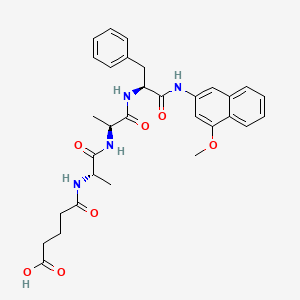


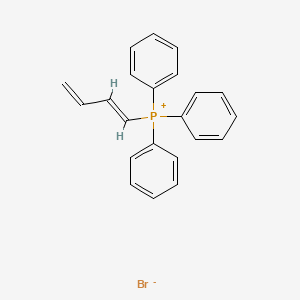
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

